1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine typically involves the reaction of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride with piperazine . The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base.
Procedure: The 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is added to a solution of piperazine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the benzene ring.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, although these are less common.
Reagents and Conditions: Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The bromine and chlorine atoms on the benzene ring can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-(4-Bromo-2-fluorobenzyl)piperazine: This compound has a similar structure but with a fluorine atom instead of a chlorine atom, leading to different chemical reactivity and biological activity.
This compound hydrochloride: This is a salt form of the compound, which can have different solubility and stability properties.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H11BrCl2N2O2S |
---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
1-(4-bromo-2,6-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H11BrCl2N2O2S/c11-7-5-8(12)10(9(13)6-7)18(16,17)15-3-1-14-2-4-15/h5-6,14H,1-4H2 |
InChI Key |
YEOHRRUXVXSYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
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